N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride
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Description
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O6S2 and its molecular weight is 597.14. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophysiological Activity and Cardiac Applications
Compounds with structures related to benzamides and sulfonamides have been explored for their potential in treating cardiac conditions. For example, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been investigated, indicating the potential of these compounds as selective class III agents for arrhythmias treatment (Morgan et al., 1990).
Anti-inflammatory and Analgesic Agents
Research on benzodifuranyl derivatives derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated inhibition of COX-1/COX-2 enzymes, suggesting their utility in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Pharmacological Screening
The synthesis of bioactive molecules containing fluoro substituted benzothiazoles has been explored for their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. These findings highlight the potential of such compounds in pharmacological research and drug development (Patel et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies provide insights into the chemical's potential application in protecting industrial materials against corrosion, underscoring its utility beyond biomedical research (Hu et al., 2016).
Solar Cell Performance Enhancement
Research into the morphology control in polycarbazole-based bulk heterojunction solar cells demonstrates the impact of solvent interactions on device performance. This study suggests potential applications in optimizing materials for solar energy conversion (Chu et al., 2011).
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2.ClH/c1-17-15-29(16-18(2)36-17)38(32,33)20-7-5-19(6-8-20)25(31)30(10-9-28(3)4)26-27-21-13-22-23(14-24(21)37-26)35-12-11-34-22;/h5-8,13-14,17-18H,9-12,15-16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRGACACSURIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride |
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